molecular formula C10H10F3NO B12238055 N-methyl-2-[4-(trifluoromethyl)phenyl]acetamide

N-methyl-2-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12238055
M. Wt: 217.19 g/mol
InChI Key: XDCAFKDTBXYAJK-UHFFFAOYSA-N
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Description

N-methyl-2-[4-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-(trifluoromethyl)benzylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-(trifluoromethyl)benzylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-methyl-2-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-methyl-2-[4-(trifluoromethyl)phenyl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: A related compound with similar structural features but different functional groups.

    N-(4-Cyano-3-(trifluoromethyl)phenyl)acetamide: Another compound with a trifluoromethyl group and acetamide moiety, but with a cyano group instead of a methyl group.

Uniqueness

N-methyl-2-[4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

N-methyl-2-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C10H10F3NO/c1-14-9(15)6-7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3,(H,14,15)

InChI Key

XDCAFKDTBXYAJK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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